molecular formula C14H16ClF2NO B2385896 3-(3-Chlorophenyl)-1-(4,4-difluoropiperidin-1-yl)propan-1-one CAS No. 2327332-99-8

3-(3-Chlorophenyl)-1-(4,4-difluoropiperidin-1-yl)propan-1-one

Cat. No. B2385896
CAS RN: 2327332-99-8
M. Wt: 287.73
InChI Key: OOQOBWWEDPFQFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chlorophenyl)-1-(4,4-difluoropiperidin-1-yl)propan-1-one, commonly known as 3-Cl-DFP, is a synthetic compound that belongs to the class of arylcyclohexylamines. It is a potent and selective inhibitor of acetylcholinesterase (AChE) enzyme, which is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the brain. Due to its inhibitory effects on AChE, 3-Cl-DFP has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 3-Cl-DFP involves the binding of the compound to the active site of 3-(3-Chlorophenyl)-1-(4,4-difluoropiperidin-1-yl)propan-1-one enzyme, thereby preventing the breakdown of ACh. This leads to an accumulation of ACh in the synaptic cleft, which enhances cholinergic neurotransmission and improves cognitive function.
Biochemical and physiological effects:
In addition to its inhibitory effects on 3-(3-Chlorophenyl)-1-(4,4-difluoropiperidin-1-yl)propan-1-one, 3-Cl-DFP has been shown to modulate the activity of other neurotransmitter systems such as glutamate and dopamine. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Cl-DFP in lab experiments include its high potency and selectivity for 3-(3-Chlorophenyl)-1-(4,4-difluoropiperidin-1-yl)propan-1-one inhibition, as well as its ability to cross the blood-brain barrier. However, its potential toxicity and limited availability may pose challenges for researchers.

Future Directions

There are several future directions for research involving 3-Cl-DFP. One area of focus is the development of more potent and selective 3-(3-Chlorophenyl)-1-(4,4-difluoropiperidin-1-yl)propan-1-one inhibitors based on the structure of 3-Cl-DFP. Another area of interest is the investigation of the compound's effects on other neurotransmitter systems and its potential for the treatment of neuropsychiatric disorders. Additionally, the use of 3-Cl-DFP as a tool for studying the role of 3-(3-Chlorophenyl)-1-(4,4-difluoropiperidin-1-yl)propan-1-one in aging and neurodegeneration is an important avenue for future research.

Synthesis Methods

The synthesis of 3-Cl-DFP involves the reaction of 3-chlorophenylacetonitrile with 4,4-difluoropiperidine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with propionyl chloride to obtain 3-Cl-DFP in high yields.

Scientific Research Applications

3-Cl-DFP has been widely used in scientific research as a tool to study the role of 3-(3-Chlorophenyl)-1-(4,4-difluoropiperidin-1-yl)propan-1-one in various biological processes. It has been shown to be effective in inhibiting 3-(3-Chlorophenyl)-1-(4,4-difluoropiperidin-1-yl)propan-1-one activity in vitro and in vivo, leading to an increase in ACh levels in the brain. This has implications for the treatment of neurological disorders such as Alzheimer's disease, where 3-(3-Chlorophenyl)-1-(4,4-difluoropiperidin-1-yl)propan-1-one inhibitors are commonly used to improve cognitive function.

properties

IUPAC Name

3-(3-chlorophenyl)-1-(4,4-difluoropiperidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClF2NO/c15-12-3-1-2-11(10-12)4-5-13(19)18-8-6-14(16,17)7-9-18/h1-3,10H,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQOBWWEDPFQFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)CCC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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